

# Physicochemical characteristics of 4-methoxy-2-pyridone-3-carboxylic acid

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## Compound of Interest

Compound Name: 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Characteristics of 4-methoxy-2-pyridone-3-carboxylic acid

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Disclaimer: Direct experimental data for 4-methoxy-2-pyridone-3-carboxylic acid is not extensively available in public literature. This guide has been constructed by leveraging computed data for its closest structural analog, 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and by drawing expert inferences from the established physicochemical properties of its core functional motifs, including 2-pyridone, 4-methoxypyridine, and related pyridine carboxylic acids. This approach provides a robust, scientifically-grounded framework for researchers.

## Introduction and Molecular Structure Elucidation

4-methoxy-2-pyridone-3-carboxylic acid is a substituted heterocyclic compound featuring a pyridone ring, a pharmacologically significant scaffold.<sup>[1]</sup> Its structure combines a carboxylic acid group at position 3, a methoxy group at position 4, and the defining ketone at position 2 of the pyridine ring. This arrangement of functional groups suggests a molecule with complex acid-base properties, significant hydrogen bonding potential, and a propensity for tautomerism.

A critical structural aspect of 2-pyridones is their existence in equilibrium with their tautomeric form, 2-hydroxypyridine.<sup>[2]</sup> While the pyridone form typically predominates in the solid state

and in polar solvents, the hydroxypyridine tautomer can influence reactivity and intermolecular interactions.[2] Understanding this equilibrium is fundamental to interpreting the molecule's behavior in different chemical environments.

Key Identifiers:

- IUPAC Name: **4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid**
- Molecular Formula:  $C_7H_7NO_4$
- Molecular Weight: 169.13 g/mol

Caption: Tautomeric forms of the target molecule.

## Physicochemical Characteristics

The physicochemical properties of a molecule are paramount in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). The following tables summarize key computed properties for the N-methyl analog and provide scientifically-backed estimates for the target N-H compound.

## Computed Properties of the N-Methyl Analog

The following data is for 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and serves as a primary reference.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub>	PubChem
Molecular Weight	183.16 g/mol	PubChem
XLogP3 (Lipophilicity)	0.4	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	66.8 Å <sup>2</sup>	PubChem

## Estimated Properties of 4-methoxy-2-pyridone-3-carboxylic acid (N-H)

These values are expert estimations based on the properties of analogous structures.

Property	Estimated Value	Rationale and References
Melting Point (°C)	>200 (with decomposition)	Pyridine carboxylic acids often have high melting points (Picolinic acid: 134-137 °C)[3]. The additional H-bonding from the pyridone N-H and methoxy group would likely increase this further, similar to other functionalized 2-pyridone-3-carboxylic acids which exhibit melting points in the 135-209 °C range.[4][5]
Aqueous Solubility	Slightly Soluble	The parent 2-pyridone is highly soluble in water[6][7]. However, 4-methoxypyridine has poor water solubility[8]. The presence of both a polar carboxylic acid and a more lipophilic methoxy group suggests moderate to slight solubility. Analogs like 2-Amino-3-pyridinecarboxylic acid are also only slightly soluble in water.[9]
pKa <sub>1</sub> (Carboxylic Acid)	~3.0 - 4.0	The pH of a 50 g/L solution of 2-pyridinecarboxylic acid is 3.1. The electron-withdrawing nature of the pyridone ring is expected to keep the acidity of the carboxylic acid in this range.
pKa <sub>2</sub> (Pyridone N-H)	~11.0 - 12.0	The parent 2-pyridone has a pKa of 11.65 for its N-H proton[2]. Substituents on the ring will modulate this value,

but it is expected to remain in this weakly acidic range.

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## Experimental Protocols for Characterization

To validate the estimated properties and fully characterize the molecule, a series of standardized experiments are required.

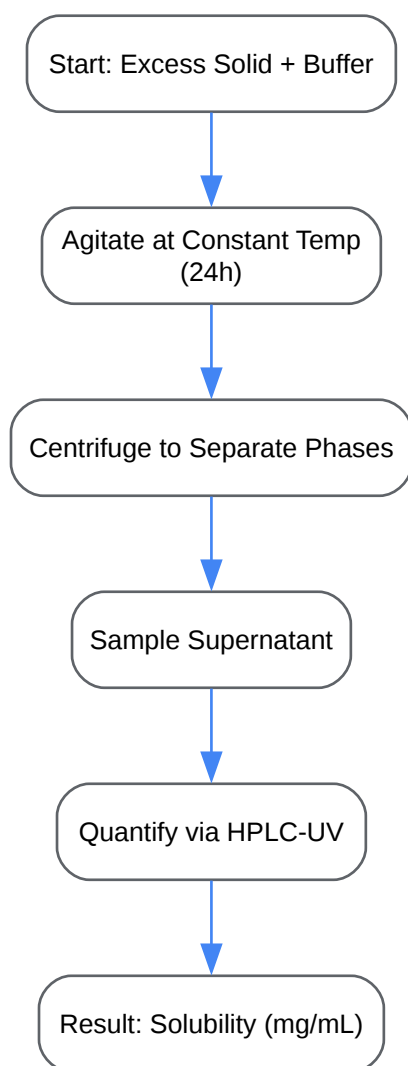
### Protocol: Solubility Determination (Shake-Flask Method)

This method is a gold-standard technique for determining intrinsic aqueous solubility.

**Causality:** The shake-flask method ensures that a true equilibrium is reached between the solid-state compound and the solution, providing a thermodynamically accurate measure of solubility, which is critical for predicting oral absorption.

**Methodology:**

- **Preparation:** Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, clear glass vial.
- **Equilibration:** Agitate the vial in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is achieved.
- **Phase Separation:** Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- **Sampling & Dilution:** Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase for analysis.
- **Quantification:** Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.



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Caption: Workflow for solubility determination.

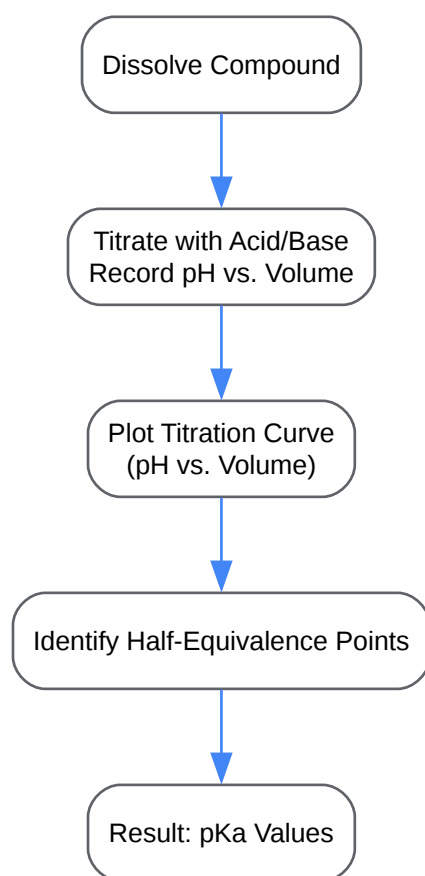
## Protocol: pKa Determination (Potentiometric Titration)

This technique measures changes in pH as a titrant is added, allowing for the precise determination of ionization constants.

Causality: The ionization state (charge) of a molecule at physiological pH governs its solubility, permeability, and target binding. Determining both pKa values is essential for building predictive ADME models.

Methodology:

- **Solution Preparation:** Accurately weigh the compound and dissolve it in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
- **Acidic Titration:** Start with a known concentration of the compound and titrate with a standardized solution of HCl (e.g., 0.1 M) while recording the pH after each addition. This will determine the pKa of the basic pyridine nitrogen (if applicable in the tautomeric form).
- **Basic Titration:** In a separate experiment, titrate a fresh solution of the compound with a standardized solution of NaOH (e.g., 0.1 M), again recording pH. This will reveal the pKa values for the carboxylic acid and the pyridone N-H.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.



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Caption: Workflow for pKa determination.

## Predicted Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is essential for confirming the chemical structure and assessing purity. The predictions below are based on data from closely related functionalized 2-pyridone-3-carboxylic acids.<sup>[4]</sup>

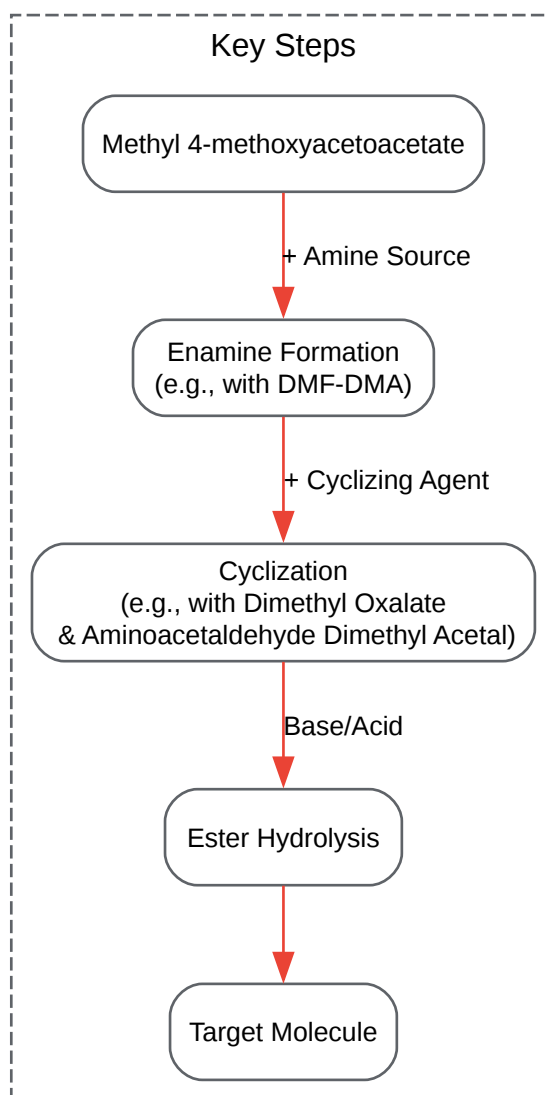
- $^1\text{H}$  NMR (in DMSO- $\text{d}_6$ ):
  - ~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
  - ~10.5-11.5 ppm (s, 1H): Pyridone N-H proton.
  - ~8.5-8.9 ppm (d, 1H): H-6 proton, ortho to the ring nitrogen.
  - ~7.5-8.0 ppm (d, 1H): H-5 proton, coupled to H-6.
  - ~3.9 ppm (s, 3H): Methoxy group protons (-OCH<sub>3</sub>).
- $^{13}\text{C}$  NMR (in DMSO- $\text{d}_6$ ):
  - ~190 ppm: C-2 carbonyl carbon.
  - ~165 ppm: Carboxylic acid carbonyl carbon.
  - ~160 ppm: C-4 carbon attached to the methoxy group.
  - ~56 ppm: Methoxy carbon.
- FTIR (Solid State,  $\text{cm}^{-1}$ ):
  - ~3200-2500 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.
  - ~3100: N-H stretch of the pyridone.
  - ~1700-1680: C=O stretch of the carboxylic acid.
  - ~1650-1640: C=O stretch of the pyridone amide.



# Synthesis and Stability

## Proposed Synthetic Pathway

The synthesis of functionalized pyridones can be achieved through various routes, often involving the cyclization of an appropriate acyclic precursor. A plausible approach, adapted from literature on similar structures, involves the reaction of an enamine intermediate with an oxalate derivative.[10]



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Caption: Plausible high-level synthetic scheme.

This pathway highlights a common strategy where methyl-4-methoxy acetoacetate is first converted to a reactive enamine, which then undergoes cyclization and subsequent hydrolysis to yield the final pyridone-carboxylic acid structure. Fine-tuning of these steps would be required to optimize yield and purity.<sup>[10]</sup>

## Stability Considerations

The molecule possesses functional groups that may be susceptible to degradation:

- **Decarboxylation:** Pyridone-3-carboxylic acids can undergo decarboxylation under certain conditions, such as heating in the presence of a base.<sup>[4][5]</sup>
- **Hydrolysis:** The methoxy group, being an ether, is generally stable but could be cleaved under harsh acidic conditions.
- **Oxidation:** The electron-rich pyridone ring may be susceptible to oxidation, although it is generally considered a stable aromatic system.

## Relevance in Medicinal Chemistry and Drug Development

The 2-pyridone moiety is considered a "privileged scaffold" in drug discovery.<sup>[1]</sup> Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows it to mimic peptide bonds and engage in specific, high-affinity interactions with biological targets.<sup>[1]</sup> Substituted 2-pyridones are found in drugs with a wide range of activities, including antibacterial, anti-inflammatory, and anticancer properties.<sup>[1]</sup>

The specific substituents of 4-methoxy-2-pyridone-3-carboxylic acid further enhance its drug-like potential:

- **Carboxylic Acid:** Often used to improve aqueous solubility and can serve as a key anchoring point to engage with positively charged residues (e.g., arginine, lysine) in a protein's active site.
- **Methoxy Group:** Can improve metabolic stability by blocking a potential site of oxidation and can modulate lipophilicity and target engagement.

This combination of a proven scaffold with rationally chosen functional groups makes this molecule and its derivatives highly attractive candidates for further investigation in drug development programs.

## Conclusion

4-methoxy-2-pyridone-3-carboxylic acid is a multifaceted molecule whose physicochemical properties are governed by the interplay of its pyridone ring, carboxylic acid, and methoxy substituents. While direct experimental data is sparse, a robust profile can be estimated through analysis of its structural analogs. Its predicted characteristics—moderate solubility, distinct acidic and weakly acidic protons, and high hydrogen bonding potential—are indicative of a compound with favorable drug-like properties. The experimental protocols and synthetic strategies outlined in this guide provide a comprehensive roadmap for researchers aiming to synthesize, characterize, and ultimately leverage this promising chemical entity in scientific and drug development applications.

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